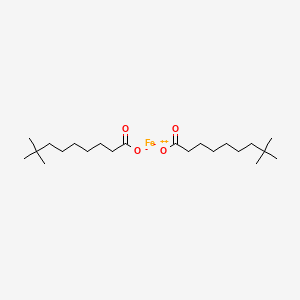
Iron(2+) neoundecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(2+) neoundecanoate is an organometallic compound consisting of iron in the +2 oxidation state coordinated to neoundecanoate ligands
準備方法
Synthetic Routes and Reaction Conditions
Iron(2+) neoundecanoate can be synthesized through the reaction of iron(II) salts with neoundecanoic acid. A common method involves dissolving iron(II) chloride in an organic solvent such as ethanol, followed by the addition of neoundecanoic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the this compound complex. The product is typically isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration can optimize the synthesis process. Additionally, solvent recovery and recycling systems can be implemented to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
Iron(2+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, where the iron(II) center is reduced to iron(0).
Substitution: Ligand exchange reactions can occur, where the neoundecanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can facilitate the reduction of the iron(II) center.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of coordinating solvents.
Major Products Formed
Oxidation: The oxidation of this compound typically yields iron(III) neoundecanoate.
Reduction: Reduction reactions may produce elemental iron or iron(0) complexes.
Substitution: Ligand exchange reactions result in the formation of new iron(II) complexes with different ligands.
科学的研究の応用
Iron(2+) neoundecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the use of this compound in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: The compound is utilized in the production of advanced materials, including magnetic nanoparticles and metal-organic frameworks.
作用機序
The mechanism of action of iron(2+) neoundecanoate involves its ability to coordinate with various ligands and participate in redox reactions. The iron(II) center can interact with molecular targets such as enzymes and proteins, influencing their activity and function. Additionally, the compound’s magnetic properties make it useful in imaging and diagnostic applications.
類似化合物との比較
Iron(2+) neoundecanoate can be compared with other iron(II) carboxylates, such as iron(2+) acetate and iron(2+) stearate While these compounds share similar coordination chemistry, this compound is unique due to the specific structure and properties of the neoundecanoate ligand
List of Similar Compounds
- Iron(2+) acetate
- Iron(2+) stearate
- Iron(2+) oxalate
- Iron(2+) citrate
特性
CAS番号 |
93981-37-4 |
|---|---|
分子式 |
C22H42FeO4 |
分子量 |
426.4 g/mol |
IUPAC名 |
8,8-dimethylnonanoate;iron(2+) |
InChI |
InChI=1S/2C11H22O2.Fe/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
InChIキー |
CHJURLJUIAJTRZ-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-](/img/structure/B12642476.png)
![3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole](/img/structure/B12642499.png)
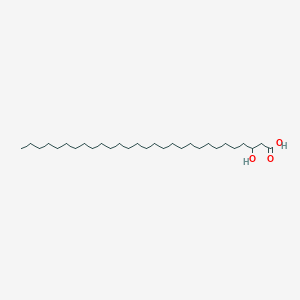
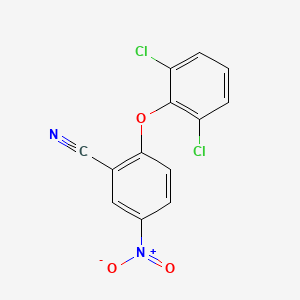
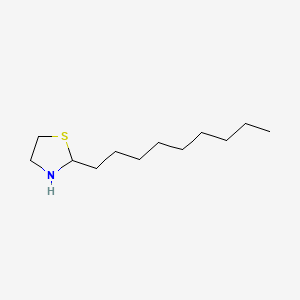
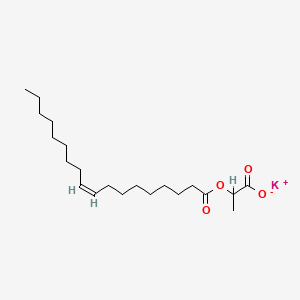
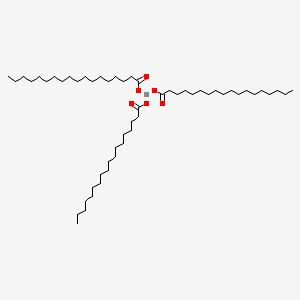
![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)
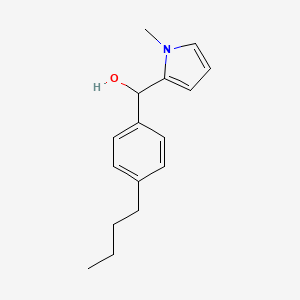
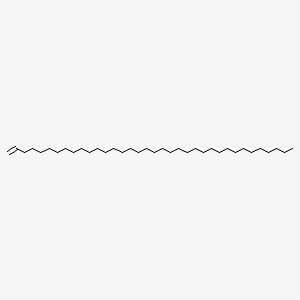

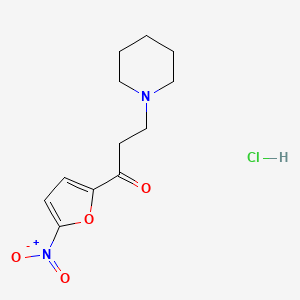
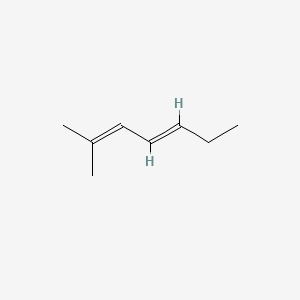
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
